molecular formula C13H8F4N2O2 B6415635 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid CAS No. 1261939-45-0

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415635
CAS No.: 1261939-45-0
M. Wt: 300.21 g/mol
InChI Key: IQJRNSHMCSFAOU-UHFFFAOYSA-N
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Description

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid is a synthetic compound that belongs to the class of picolinic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a trifluoromethyl group and a fluorine atom on the phenyl ring, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluoro-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: The resulting 4-fluoro-3-trifluoromethylaniline is then coupled with picolinic acid under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium on carbon, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar compounds to 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid include other picolinic acid derivatives, such as:

  • 4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid
  • 6-Indazolyl-2-picolinic acid
  • Halauxifen-methyl (Arylex TM active)
  • Florpyrauxifen-benzyl (Rinskor TM active)

These compounds share a common picolinic acid backbone but differ in their substituents, which impart unique properties and applications. The presence of the trifluoromethyl and fluorine groups in this compound makes it particularly interesting for research due to its enhanced chemical stability and potential biological activity.

Properties

IUPAC Name

6-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-9-3-1-6(5-8(9)13(15,16)17)7-2-4-10(18)19-11(7)12(20)21/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRNSHMCSFAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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